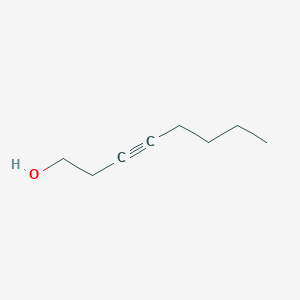

3-Octyn-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

oct-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZGRGVRZSDRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065828 | |

| Record name | 3-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-80-4 | |

| Record name | 3-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octyn-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJK55CL7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Octyn-1-ol chemical properties and structure

An In-depth Technical Guide to 3-Octyn-1-ol: Chemical Properties and Structure

Introduction

This compound is an organic compound classified as an alkyne alcohol.[1] Its unique structure, featuring a carbon-carbon triple bond and a primary hydroxyl group, imparts specific reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development. Applications for this molecule include its use as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, flavors, and fragrances.[1][2]

Chemical Structure and Identifiers

This compound is an eight-carbon chain alcohol with a triple bond located between the third and fourth carbon atoms.[1] The terminal hydroxyl group contributes to its polarity and the potential for hydrogen bonding.[1]

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

This compound is typically a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents.[1] Reports on its solubility in water vary, with some sources indicating it is soluble while others state it has limited solubility, likely due to its hydrophobic carbon chain.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1][3][5][6] |

| Molecular Weight | 126.20 g/mol | [5][6][7] |

| CAS Number | 14916-80-4 | [1][3][7] |

| Appearance | Colorless Liquid | [1][3] |

| Density | 0.880 g/mL at 25 °C | [3][4][7] |

| Boiling Point | 86-88 °C at 9 mmHg | [3] |

| Melting Point | -39 °C (estimate) | [3] |

| Refractive Index | n20/D 1.4569 | [3][4][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various public databases.

Table 2: Spectroscopic Data Sources

| Spectrum Type | Available Data Source(s) |

| ¹H NMR | PubChem[8] |

| Mass Spectrometry (GC-MS) | NIST Chemistry WebBook, PubChem[8][9] |

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem[5][8][10] |

| Raman Spectroscopy | PubChem[8] |

Reactivity and Applications

The presence of both an alkyne and an alcohol functional group makes this compound a versatile synthetic intermediate.[1]

-

Reactions: It can participate in various chemical reactions, including oxidation and substitution.[1] A notable application is its use in the study of the reduction of acetylenic compounds to (E)-alkenes using alkali metals in liquid ammonia.[1]

-

Synthetic Intermediate: It serves as a precursor for the preparation of other valuable chemicals, such as (3Z)-octen-1-ol, 7-octyn-1-ol, and 3-cis-octenoic acid.[4]

-

Industrial Applications: It finds use in corrosion inhibitor formulations, as a solvent stabilizer, and as a biodegradable chemical intermediate.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.[2]

Experimental Protocols: Synthesis

Multiple synthetic routes to this compound have been reported. One common method involves the reaction of a Grignard reagent with ethylene oxide.

Method 1: Grignard Reaction with Ethylene Oxide

This procedure involves two main stages: the formation of a Grignard reagent from butylacetylene, followed by its reaction with ethylene oxide and subsequent hydrolysis.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent from butylacetylene. (Detailed conditions for this initial step are assumed from standard organometallic procedures).

-

Reaction: Maintain the solution of the Grignard reagent at a temperature between 0°C and 60°C.

-

Addition of Ethylene Oxide: Add ethylene oxide dropwise to the Grignard solution. A molar ratio of 1.6 to 3 times that of the starting butylacetylene is preferable.[11]

-

Hydrolysis: The reaction mixture is then hydrolyzed by contacting it with an aqueous acidic solution.[11]

-

Purification: The final product, this compound, is isolated via distillation.[11] This method typically results in yields of 80% to 85%.[11]

Method 2: Alkylation of 3-Butyn-1-ol An alternative synthesis involves the alkylation of a smaller acetylenic alcohol.

-

Protocol: this compound can be prepared from 3-butyn-1-ol and 1-bromobutane.[4] This method involves the deprotonation of the terminal alkyne of 3-butyn-1-ol to form an acetylide, which then acts as a nucleophile to displace the bromide from 1-bromobutane.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

-

Hazards: It is irritating to the eyes, skin, and respiratory system.[2][3][8] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]

-

Precautions: Standard personal protective equipment, including eye shields and gloves, should be used.[7] Work should be conducted in a well-ventilated area.

-

Storage: It is classified as a combustible liquid and should be stored in a cool, dry place.[2][7]

References

- 1. CAS 14916-80-4: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 14916-80-4 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS No- 14916-80-4 | Simson Pharma Limited [simsonpharma.com]

- 7. 3-辛炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

Characterization of 3-Octyn-1-ol (CAS: 14916-80-4): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-Octyn-1-ol (CAS number 14916-80-4), a valuable acetylenic alcohol intermediate in organic synthesis. This document outlines its physicochemical properties, spectroscopic profile, a detailed synthesis protocol, and essential safety information, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

This compound is a colorless to light yellow, oily liquid with a strong, pungent odor.[1] It is a versatile building block in the synthesis of various organic compounds, including pharmaceutical intermediates, flavors, and fragrances.[1]

| Property | Value | Reference |

| CAS Number | 14916-80-4 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Clear to yellowish oily liquid | [1] |

| Density | 0.880 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 86-88 °C at 9 mmHg | [5][6] |

| Refractive Index (n20/D) | 1.4569 | [3][4][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][7] |

| pKa (Predicted) | 14.34 ± 0.10 | [1] |

Spectroscopic Analysis

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.6 | Triplet | -CH₂-OH |

| ~2.3 | Triplet | -C≡C-CH₂- |

| ~2.1 | Triplet of triplets | -CH₂-C≡C- |

| ~1.2-1.6 | Multiplet | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | -CH₃ |

¹³C NMR Spectrum: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~80 | -C≡C- |

| ~80 | -C≡C- |

| ~61 | -CH₂-OH |

| ~31 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~20 | -C≡C-CH₂- |

| ~13 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and alkyne functional groups.[2][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2230 | Weak | C≡C stretch (internal alkyne) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[9]

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular ion) |

| 97 | [M - C₂H₅]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 69 | [M - C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Synthesis of this compound

This compound can be synthesized via the reaction of 1-hexyne with a Grignard reagent followed by the addition of ethylene oxide.

Experimental Protocol: Grignard Reaction and Ethoxylation

Materials:

-

1-Hexyne

-

Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF)

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.

-

Acetylide Formation: To the freshly prepared ethylmagnesium bromide solution, add 1-hexyne dropwise at 0 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the hexynylmagnesium bromide.

-

Reaction with Ethylene Oxide: A solution of ethylene oxide in anhydrous THF is added dropwise to the acetylide solution at 0 °C. The reaction is typically stirred for several hours and allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).

GHS Hazard Classification:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Toxicological Information

While specific toxicological studies on this compound are limited, acetylenic alcohols as a class can exhibit moderate toxicity.[10] The metabolism of primary alcohols generally proceeds via oxidation to the corresponding aldehyde and then to a carboxylic acid.

The reactivity of the triple bond and the nature of the metabolites may contribute to the overall toxicological profile. Researchers should exercise caution and handle the compound in accordance with established safety protocols for research chemicals.

References

- 1. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. prepchem.com [prepchem.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 3-Octyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Octyn-1-ol (CAS No. 14916-80-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.7 | Triplet | H-1 (-CH₂OH) |

| ~2.4 | Triplet | H-2 (-C≡C-CH₂-) |

| ~2.1 | Multiplet | H-5 (-C≡C-CH₂-C₃H₇) |

| ~1.4-1.6 | Multiplet | H-6, H-7 (-CH₂-CH₂-CH₃) |

| ~0.9 | Triplet | H-8 (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~81 | C-3 or C-4 (alkyne) |

| ~78 | C-3 or C-4 (alkyne) |

| ~61 | C-1 (-CH₂OH) |

| ~31 | C-6 |

| ~22 | C-7 |

| ~20 | C-2 |

| ~18 | C-5 |

| ~13 | C-8 (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol |

| ~2960, 2930, 2870 | C-H stretch (sp³) | Alkane |

| ~2230 (weak) | C≡C stretch | Alkyne (internal) |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 126 | ~5 | [M]⁺ (Molecular Ion) |

| 97 | ~20 | [M - C₂H₅]⁺ |

| 83 | ~30 | [M - C₃H₇]⁺ |

| 67 | ~100 (Base Peak) | [C₅H₇]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide are compiled from various sources. The following are generalized experimental protocols typical for the acquisition of such spectroscopic data for a liquid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

A sample of this compound is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The concentration is generally in the range of 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300, operating at a proton frequency of 300 MHz.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the analysis can be performed neat (undiluted). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or, more commonly, by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small drop of the sample to be placed on the crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Physical Properties of 3-Octyn-1-ol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is intended to support research, development, and quality control activities. All quantitative data is presented in a structured format, and detailed experimental protocols for key property measurements are provided.

Chemical Identity and Structure

This compound is an organic compound classified as an acetylenic alcohol. It possesses an eight-carbon chain with a hydroxyl (-OH) group at position 1 and a carbon-carbon triple bond between carbons 3 and 4. This structure, with both a polar alcohol group and a nonpolar alkyne and alkyl chain, dictates its physical properties and reactivity.

-

IUPAC Name: Oct-3-yn-1-ol

-

Canonical SMILES: CCCCC#CCCO[2]

Physical and Chemical Properties

The physical state of this compound at ambient temperature is a clear, colorless to pale yellow liquid.[4][5] It is characterized by a distinct, strong, and pungent odor.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Molecular Weight | 126.20 g/mol | |

| Density | 0.880 g/mL | at 25 °C[2][6] |

| Boiling Point | 86 - 88 °C | at 9 mmHg[7] |

| 95 °C | at 14 mmHg | |

| Melting Point | -39 °C | (estimate)[7] |

| Refractive Index | 1.4569 | at 20 °C (n20/D)[6] |

| Water Solubility | Sparingly soluble / Limited solubility | [1][4] |

| Vapor Pressure | 0.031 mmHg | at 25 °C |

| pKa | 14.34 ± 0.10 | (Predicted) |

Solubility Profile

The solubility of alcohols is governed by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain.[8] The -OH group can form hydrogen bonds with water, promoting solubility, while the carbon chain is hydrophobic.[8][9][10]

-

In Water: this compound has limited solubility in water.[1] The eight-carbon chain's hydrophobicity is significant enough to counteract the hydrophilic nature of the single hydroxyl group.[10] It is described as sparingly soluble.[4]

-

In Organic Solvents: It is generally soluble in organic solvents.[1]

Mandatory Visualizations

Logical Relationships of this compound Properties

Caption: Logical relationships of this compound's core properties.

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining physical properties of this compound.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of liquid organic compounds like this compound.

Determination of Solubility (Qualitative)

This protocol determines the miscibility of this compound in various solvents.

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Place 1.0 mL of the solvent (e.g., water, ethanol, hexane) into a small test tube.

-

Add 0.1 mL (approx. 2-3 drops) of this compound to the test tube.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

Soluble/Miscible: A single, clear liquid phase remains.

-

Sparingly Soluble: The mixture is cloudy or a small amount of undissolved liquid is present.

-

Insoluble/Immiscible: Two distinct liquid layers are observed.

-

-

Repeat the procedure with different solvents as required.[11]

Determination of Boiling Point (Micro Scale/Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[12][13][14]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add 0.5-1 mL of this compound into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the thermometer and tube assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.

-

Gently heat the side-arm of the Thiele tube with a small flame.[12][15]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12][15]

-

Record the atmospheric pressure at the time of the experiment.

Measurement of Density (Pycnometer Method)

A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[16]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for 20 minutes.

-

Carefully wipe dry the outside of the pycnometer and weigh it (m₂).

-

Empty and clean the pycnometer. Fill it with deionized water and repeat steps 4 and 5 to get the weight of the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of this compound = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water at 25 °C is 0.99704 g/mL)

-

Density of this compound (ρ_sample) = (m₂ - m₁) / V

-

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to purity.[17]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator (set to 20.0 °C)

-

Dropper or Pasteur pipette

-

Soft lens paper

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the water circulator, allowing the prisms to reach the set temperature of 20.0 °C.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol, then wipe dry.[18]

-

Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[18]

-

Close the prisms gently to spread the liquid into a thin film.

-

Switch on the refractometer's light source.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity compensator to eliminate any color fringes and obtain a sharp, achromatic borderline.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.[18]

-

Press the "read" button or look at the scale to obtain the refractive index value. Record the value to four decimal places.

-

Clean the prisms thoroughly after the measurement.

References

- 1. CAS 14916-80-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [stenutz.eu]

- 3. This compound (CAS 14916-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]

- 6. This compound | 14916-80-4 [chemicalbook.com]

- 7. This compound | 14916-80-4 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. quora.com [quora.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. mt.com [mt.com]

- 17. mt.com [mt.com]

- 18. m.youtube.com [m.youtube.com]

The Strategic Synthesis of 3-Octyn-1-ol: A Technical Guide for Chemical and Pharmaceutical Innovators

An In-depth Guide to the Synthesis and Application of 3-Octyn-1-ol as a Versatile Building Block in Modern Organic Chemistry.

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional alkyne alcohol, has emerged as a valuable intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, flavor and fragrance compounds, and insect pheromones. Its unique structural motif, featuring a terminal hydroxyl group and an internal triple bond, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 14916-80-4 | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Density | 0.880 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4569 | |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Data available in various databases. |

| ¹³C NMR | Data available in various databases. |

| IR Spectroscopy | Characteristic peaks for O-H and C≡C stretching. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Synthetic Methodologies for this compound

Two primary synthetic strategies have proven effective for the preparation of this compound: the Grignard reaction involving the coupling of a hexynyl magnesium halide with ethylene oxide, and the alkylation of a butynol-derived acetylide with a butyl halide.

Grignard Reaction with Ethylene Oxide

This approach is a highly efficient method for constructing the this compound carbon skeleton. The reaction proceeds via the nucleophilic attack of a hexynyl Grignard reagent on the electrophilic carbon of ethylene oxide.

Caption: Grignard synthesis of this compound.

This method is reported to provide good to excellent yields, typically in the range of 80-85%.[1]

Alkylation of 3-Butyn-1-ol Acetylide

An alternative and also effective route involves the deprotonation of a protected 3-butyn-1-ol to form a nucleophilic acetylide, followed by an Sₙ2 reaction with a suitable butyl electrophile, such as 1-bromobutane. The protecting group is subsequently removed to yield the desired product.

Caption: Alkylation route to this compound.

This method offers flexibility in the choice of the alkylating agent, allowing for the synthesis of various analogs.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on the aforementioned methodologies.

Protocol 1: Grignard Reaction of Hexynylmagnesium Bromide with Ethylene Oxide

Materials:

-

1-Hexyne

-

Ethylmagnesium bromide (solution in THF)

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethylmagnesium bromide in anhydrous THF.

-

The flask is cooled in an ice bath, and 1-hexyne is added dropwise via the dropping funnel to form hexynylmagnesium bromide. The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.

-

The reaction mixture is then cooled to 0 °C, and a solution of ethylene oxide in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

| Parameter | Value |

| Typical Yield | 80-85% |

| Reaction Temperature | 0-10 °C (Ethylene oxide addition) |

| Purification Method | Vacuum Distillation |

Protocol 2: Alkylation of 3-Butyn-1-ol via its Acetylide

Materials:

-

3-Butyn-1-ol

-

Dihydropyran (for THP protection)

-

Pyridinium p-toluenesulfonate (PPTS)

-

n-Butyllithium (solution in hexanes)

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Protection of 3-Butyn-1-ol: To a solution of 3-butyn-1-ol in dichloromethane, add dihydropyran and a catalytic amount of PPTS. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate, and the protected alcohol is extracted, dried, and purified.

-

Alkylation: A flame-dried, three-necked round-bottom flask under an inert atmosphere is charged with the protected 3-butyn-1-ol and anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

1-Bromobutane is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Deprotection: The crude protected this compound is dissolved in a mixture of acetic acid, THF, and water and stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction mixture is neutralized with saturated aqueous sodium bicarbonate, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated.

-

The crude this compound is purified by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | Variable, generally good over three steps. |

| Key Reagents | n-Butyllithium, 1-Bromobutane |

| Purification Method | Column Chromatography |

Applications of this compound in Synthesis

The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the hydroxyl and alkyne functionalities.

Synthesis of (Z)-3-Octen-1-ol (a Fragrance Component)

A significant application of this compound is its conversion to (Z)-3-octen-1-ol, a compound with a fresh, green, and mushroom-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[3] This transformation is typically achieved through a stereoselective partial reduction of the alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Caption: Partial reduction of this compound.

The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, ensures the syn-addition of hydrogen across the triple bond, leading to the exclusive formation of the (Z)-alkene.[4]

Intermediate in Pheromone Synthesis

This compound and its derivatives serve as key intermediates in the synthesis of various insect pheromones.[5][6] The defined stereochemistry of the double bonds in many pheromones can be established through the stereoselective reduction of the alkyne in precursors like this compound.

Building Block for Bioactive Molecules

While direct examples of this compound in the synthesis of marketed drugs are not readily found in publicly available literature, its structural motif is present in various bioactive natural products and synthetic analogs. For instance, the related compound, 1-octen-3-ol, known as matsutake alcohol, is a significant flavor component of matsutake mushrooms and exhibits various biological activities.[7][8] The synthetic strategies used for this compound can be adapted to produce such valuable molecules.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The Grignard reaction and the alkylation of a butynol-derived acetylide represent two robust and efficient methods for its preparation. The ability to selectively transform both the hydroxyl and alkyne functionalities makes this compound a strategic starting material for the synthesis of a wide range of valuable compounds, from fragrances and pheromones to potentially novel pharmaceutical agents. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]

- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 5. prayoglife.com [prayoglife.com]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Asymmetric Synthesis of (R)-Matsutakeol and Flavored Analogs [mdpi.com]

The Alchemical Transformation of 3-Octyn-1-ol: A Precursor's Journey into Fragrance

An In-depth Technical Guide on the Synthesis of (Z)-3-Octen-1-ol

For researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, the precise synthesis of aroma compounds is a critical endeavor. Among the diverse array of fragrance molecules, (Z)-3-octen-1-ol, with its characteristic fresh, green, and melon-like aroma, stands out for its application in perfumery and flavor compositions. This technical guide delineates the pivotal role of 3-octyn-1-ol as a precursor in the synthesis of this valuable fragrance ingredient. The focus will be on the stereoselective partial hydrogenation of this compound to (Z)-3-octen-1-ol, a reaction of significant industrial importance.

Core Synthesis Pathway: From Alkyne to cis-Alkene

The transformation of this compound to (Z)-3-octen-1-ol is achieved through a stereoselective partial hydrogenation reaction. This process reduces the carbon-carbon triple bond of the alkyne to a cis-configured double bond, yielding the desired Z-isomer of the corresponding alkene. The Lindlar catalyst is the reagent of choice for this transformation due to its ability to selectively catalyze the syn-addition of hydrogen to the alkyne without further reducing the resulting alkene to an alkane.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of both the precursor and the final product is essential for reaction monitoring, purification, and quality control. The following tables summarize key quantitative data for this compound and (Z)-3-octen-1-ol.

Table 1: Physicochemical Properties

| Property | This compound | (Z)-3-Octen-1-ol |

| Molecular Formula | C₈H₁₄O | C₈H₁₆O |

| Molecular Weight | 126.20 g/mol | 128.21 g/mol |

| CAS Number | 14916-80-4 | 20125-84-2 |

| Appearance | Clear, colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 86-88 °C @ 9 mmHg | 189-191 °C @ 760 mmHg |

| Density | 0.880 g/mL at 25 °C | 0.840-0.850 g/mL at 25 °C |

| Refractive Index | n20/D 1.4569 | n20/D 1.440-1.450 |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | (Z)-3-Octen-1-ol |

| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H), ~2.2 (m, 2H), ~2.1 (m, 2H), ~1.4 (m, 4H), ~0.9 (t, 3H) | δ ~5.5 (m, 2H), ~3.6 (t, 2H), ~2.1 (q, 2H), ~2.0 (q, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ ~81, ~79, ~61, ~31, ~22, ~19, ~13 | δ ~133, ~125, ~62, ~31, ~29, ~22, ~14 |

| IR (neat, cm⁻¹) | ~3350 (br, O-H), ~2950, ~2870 (C-H), ~2250 (C≡C) | ~3330 (br, O-H), ~3010 (C=C-H), ~2960, ~2870 (C-H), ~1655 (C=C) |

| Mass Spectrum (m/z) | 126 (M+), 97, 83, 67, 55, 41 | 128 (M+), 110, 95, 81, 67, 55, 41 |

Experimental Protocol: Lindlar Hydrogenation of this compound

This section provides a detailed methodology for the partial hydrogenation of this compound to (Z)-3-octen-1-ol using a Lindlar catalyst.

Materials:

-

This compound (97% purity or higher)

-

Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline (optional, as a reaction moderator)

-

Hexane (anhydrous)

-

Ethanol (for catalyst wetting)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, the Lindlar catalyst (typically 5% by weight of the alkyne) is suspended in a minimal amount of ethanol to create a slurry. This aids in the dispersion of the catalyst.

-

Reaction Setup: The flask is attached to the hydrogenation apparatus. The atmosphere in the flask is replaced with an inert gas (e.g., argon or nitrogen) and then evacuated. This cycle is repeated three times to ensure an inert atmosphere.

-

Solvent and Reactant Addition: Anhydrous hexane is added to the flask to create a stirrable suspension of the catalyst. A solution of this compound in anhydrous hexane is then added to the flask via a cannula or dropping funnel. If quinoline is used, it is typically added at this stage (a few drops).

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (1 atm, typically from a balloon). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction to the corresponding alkane (1-octanol).

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with hexane.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-3-octen-1-ol.

Expected Yield and Selectivity:

With careful monitoring and execution, this procedure can yield (Z)-3-octen-1-ol with high selectivity (>95% Z-isomer) and good chemical yield (typically 80-90%).

Logical Workflow for Synthesis and Analysis

The synthesis and subsequent analysis of (Z)-3-octen-1-ol follow a logical progression to ensure the desired product quality.

Conclusion

The selective conversion of this compound to (Z)-3-octen-1-ol is a cornerstone reaction in fragrance synthesis. The use of a Lindlar catalyst provides a reliable and stereoselective method to obtain the desired cis-alkene, which possesses the characteristic and sought-after green, melon-like aroma. The detailed understanding of the reaction protocol, coupled with rigorous analysis of the starting material and product, is paramount for the successful and reproducible synthesis of this important fragrance molecule. This guide provides the necessary technical information for researchers and professionals to effectively utilize this compound as a precursor in the creation of high-quality fragrance ingredients.

The Crucial Role of 3-Octyn-1-ol in the Synthesis of Prostaglandin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 3-octyn-1-ol and its derivatives as key intermediates in the stereocontrolled synthesis of pharmaceutical compounds, with a particular focus on prostaglandin F2α (PGF2α) analogs. Prostaglandins are potent lipid compounds involved in a myriad of physiological processes, and their synthetic analogs are cornerstones in the treatment of various conditions, most notably glaucoma. This document provides a detailed overview of the synthetic strategies, experimental protocols, and the underlying biological signaling pathways of these vital therapeutic agents.

Introduction to this compound as a Synthetic Building Block

This compound, a versatile eight-carbon molecule featuring a terminal alcohol and an internal alkyne, is a valuable precursor in organic synthesis.[1] Its structure allows for the strategic introduction of the omega (ω) side chain, a critical component of the prostaglandin scaffold. The alkyne functionality provides a handle for various chemical transformations, including stereoselective reductions to form the desired cis- or trans-alkene present in the final drug molecule. While this compound itself can be utilized, often a protected form, such as a tert-butyl ether of a related octynol, is employed in multi-step syntheses to prevent unwanted side reactions.[2]

The Synthesis of Prostaglandin F2α Analogs: A Representative Pathway

The total synthesis of PGF2α analogs is a complex undertaking that has been elegantly addressed by pioneers like E.J. Corey. A common strategy involves the use of a chiral bicyclic intermediate known as the Corey lactone.[3][4][5] This guide will outline a representative synthetic pathway for a PGF2α analog, highlighting the introduction of the ω-side chain using an octyne derivative.

The overall synthetic workflow can be visualized as a multi-stage process, starting from the Corey lactone and culminating in the final prostaglandin analog.

Caption: A generalized workflow for the synthesis of PGF2α analogs from Corey lactone.

Experimental Protocols

The following protocols are representative and synthesized from various literature sources to provide a comprehensive overview. Specific reaction conditions may vary depending on the exact prostaglandin analog being synthesized.

1. Preparation of the Protected Corey Aldehyde:

The synthesis begins with the protection of the hydroxyl groups of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde. This "Corey aldehyde" is a key intermediate for the introduction of the two side chains.

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection (e.g., p-phenylbenzoyl) | p-Phenylbenzoyl chloride, Pyridine | Dichloromethane | 0 to 25 | 2-4 | >95 |

| Oxidation (e.g., Swern) | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to 0 | 1-2 | 85-95 |

2. Introduction of the Omega (ω) Side Chain using a this compound Derivative:

This crucial step involves the coupling of the Corey aldehyde with a metalated derivative of a protected octynol. A common example involves the use of 3-t-butoxy-1-octyne.[2] The alkyne is first treated with n-butyllithium to form the lithium acetylide, which is then converted to an organoaluminum reagent before reacting with the aldehyde.[2]

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Metalation of Octyne | n-Butyllithium | Toluene | 0 | 0.25 | - |

| Transmetalation | Dimethylaluminum chloride | Toluene | 0 | 1 | - |

| Coupling Reaction | Protected Corey Aldehyde | Toluene | 0 to 25 | 4 | 70-85 |

3. Stereoselective Reduction of the Alkyne and Ketone:

The newly introduced alkyne is stereoselectively reduced to a cis-alkene, a common feature in many PGF2α analogs. This is often achieved through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst. Subsequently, the ketone on the cyclopentane ring is reduced to a hydroxyl group with high stereocontrol.

| Step | Reagent | Catalyst | Solvent | Pressure | Typical Yield (%) |

| Alkyne Reduction | H₂ | Lindlar's Catalyst | Ethyl acetate | 1 atm | >95 |

| Ketone Reduction | L-Selectride® | - | THF | - | 90-98 (diastereomeric excess) |

4. Introduction of the Alpha (α) Side Chain and Final Steps:

The α-chain is typically installed via a Wittig reaction on a lactol derivative of the intermediate. The final steps involve deprotection of the hydroxyl groups and purification of the final prostaglandin analog, often by high-performance liquid chromatography (HPLC).[6][7][8]

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Lactone to Lactol | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 | 1 | >90 |

| Wittig Reaction | Phosphonium ylide | THF | -20 to 25 | 4-6 | 60-80 |

| Deprotection | Mild acid or base | Methanol/Water | 25 | 2-4 | >90 |

| Purification | HPLC (Silica or C18) | Hexane/Ethyl Acetate or Acetonitrile/Water | - | - | >99 (purity) |

Mechanism of Action: The Prostaglandin F Receptor Signaling Pathway

PGF2α analogs, such as latanoprost, exert their therapeutic effects by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][9] The activation of the FP receptor initiates a cascade of intracellular events that ultimately lead to the desired physiological response, such as the reduction of intraocular pressure in the treatment of glaucoma.[2][10][11]

The binding of a PGF2α analog to the FP receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.[12] The activated α-subunit of Gq then stimulates the enzyme phospholipase C (PLC).[13][14]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[13] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response.[15]

Caption: The signaling pathway of PGF2α analogs via the FP receptor.

In the context of glaucoma treatment, this signaling cascade in the ciliary muscle and other tissues of the eye leads to a remodeling of the extracellular matrix and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[16]

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a clinically important class of pharmaceuticals, the prostaglandin F2α analogs. The ability to stereoselectively introduce the ω-side chain of these complex molecules is a testament to the power of modern organic synthesis. A thorough understanding of both the synthetic methodologies and the biological mechanisms of action is crucial for the continued development of novel and improved therapeutics in this area. This guide provides a foundational overview for professionals in the field, aiming to facilitate further research and innovation.

References

- 1. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]

- 7. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is Latanoprost used for? [synapse.patsnap.com]

- 10. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. repository.arizona.edu [repository.arizona.edu]

- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 15. Prostaglandin F2alpha stimulates the Raf/MEK1/mitogen-activated protein kinase signaling cascade in bovine luteal cells. | Semantic Scholar [semanticscholar.org]

- 16. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of 3-Octyn-1-ol

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.

Introduction

This compound is a valuable acetylenic alcohol intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmaceutical compounds.[1] Its unique chemical structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations.[2] This guide provides a detailed overview of the safety, handling, and storage considerations for this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14916-80-4 | [3][4] |

| Molecular Formula | C8H14O | [4] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 86-88 °C (at 9 mmHg) | [5] |

| Melting Point | -39°C (estimate) | [5] |

| Density | 0.880 g/mL at 25 °C | [3][5] |

| Flash Point | >230 °F (>110 °C) | [6] |

| Solubility | Soluble in water | [5][7] |

| Refractive Index (n20/D) | 1.4569 | [3][5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [4] |

Toxicological Summary:

-

Acute Toxicity: There is no specific LD50 or LC50 data available for this compound.[8] Its toxicological properties have not been thoroughly investigated.[6]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[4][6]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing should be worn. | [6] |

| Respiratory Protection | If working outside of a fume hood or if vapor/mist concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK). | [6] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[6]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

-

Keep away from heat, sparks, and open flames.[10]

A general workflow for handling hazardous chemicals is depicted in the following diagram:

References

- 1. filab.fr [filab.fr]

- 2. gantrade.com [gantrade.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. rrma-global.org [rrma-global.org]

- 10. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

In-Depth Technical Guide: Purity and Appearance of Commercial 3-Octyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of commercial-grade 3-Octyn-1-ol (CAS No. 14916-80-4). The information presented is intended to assist researchers, scientists, and professionals in drug development in the effective quality assessment and application of this versatile chemical intermediate.

Physical and Chemical Properties

This compound is an acetylenic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2][3] It is a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, flavors, and fragrances.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow or light orange clear liquid | [3] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 14916-80-4 | [1][2][3] |

| Density | ~0.880 g/mL at 25 °C | |

| Boiling Point | 86-88 °C at 9 mmHg | |

| Refractive Index | ~1.4569 at 20 °C |

Commercial Purity and Impurity Profile

Commercial this compound is typically available in purities ranging from 96% to over 98%, as determined by gas chromatography (GC).[1][2] The purity and impurity profile can be influenced by the synthetic route and subsequent purification processes.

Synthesis and Potential Impurities

A common industrial synthesis for this compound involves the Grignard reaction between the magnesium bromide derivative of 1-hexyne and ethylene oxide.[4] This synthesis route can introduce several potential impurities.

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound via Grignard Reaction.

Based on this synthesis, the following impurities may be present in the commercial product:

-

Unreacted Starting Materials: Residual 1-hexyne and ethylene oxide.

-

Solvent Residues: Solvents used in the Grignard reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.

-

Byproducts of the Grignard Reaction:

-

Ethylene bromohydrin: Formed from the reaction of magnesium bromide with ethylene oxide.[5]

-

Higher molecular weight alkynes: Resulting from side reactions.

-

-

Water: As a common impurity in organic chemicals.

Table 2: Typical Purity and Impurity Specifications for Commercial this compound

| Parameter | Specification | Method | Reference(s) |

| Appearance | Colorless to light yellow/orange liquid | Visual | [3] |

| Purity (Assay) | ≥ 96.0% to ≥ 98.0% | GC-FID | [1][2] |

| Water Content | ≤ 0.50% | Karl Fischer (KF) | [1] |

| Specific Impurities | Not typically specified on supplier websites | - |

Note: This table represents typical values found across various suppliers. For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.

Experimental Protocols for Quality Assessment

Accurate determination of the purity and impurity profile of this compound is critical for its application in research and development. The following are detailed methodologies for key analytical tests.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is the standard method for assessing the purity of volatile organic compounds like this compound.

Diagram 2: GC-FID Analysis Workflow

Caption: Workflow for the purity analysis of this compound by GC-FID.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.

-

-

GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and separation of polar analytes.

-

Carrier Gas: Helium or Hydrogen at a constant flow of approximately 1.5 mL/min.

-

Injection: 1 µL split injection with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Detector Temperature: 250 °C.

-

-

Data Analysis:

-

Integrate the peak areas of the main this compound peak and all impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area of all integrated peaks.

-

Water Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in liquid samples.

Diagram 3: Karl Fischer Titration Logic

References

Chemical formula C8H14O synthesis and reactions

An In-depth Technical Guide on the Synthesis and Reactions of C8H14O Isomers

The chemical formula C8H14O represents a variety of isomers, each with unique structural features and reactivity. This guide focuses on one of the most synthetically significant isomers, Cyclooctanone , and its derivatives. Cyclooctanone serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. [1]Its eight-membered ring provides conformational flexibility that can be exploited in various chemical transformations. [2]

Synthesis of C8H14O Isomers: Cyclooctanone

Cyclooctanone can be prepared through several synthetic routes. Key methods include the oxidation of the corresponding alcohol, cleavage of an alkene, and ketonization of a dicarboxylic acid.

Synthesis from Cyclooctene

A common laboratory-scale synthesis involves the non-photocatalytic oxidation and cleavage of cyclooctene. [1]This method aligns with green chemistry principles by utilizing molecular oxygen.

Experimental Protocol: Oxidation of Cyclooctene [1]

-

Materials : Cyclooctene, tetrahydrofuran (THF), purified water, O2 (balloon), 10W LED (400-405nm), ethyl acetate, saturated saline solution, anhydrous magnesium sulfate (MgSO₄), silica gel.

-

Procedure :

-

To a 25 mL Schlenk flask, add cyclooctene (0.5 mmol), tetrahydrofuran (50 mol%), and 3.0 mL of purified water.

-

Stir the mixture for 18 hours under an O2 atmosphere with irradiation from a 10W LED lamp.

-

Upon completion, extract the organic layer with ethyl acetate.

-

Wash the combined organic layers with saline solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (eluent: PE/EA = 20:1) to obtain pure cyclooctanone.

-

Other Synthetic Routes

Other established methods for synthesizing cyclooctanone include:

-

Oxidation of Cyclooctanol : Using standard oxidizing agents like Jones reagent or Dess-Martin periodinane. [3]* Ketonization of Azelaic Acid : A high-temperature reaction that forms the cyclic ketone from the dicarboxylic acid. [3]

Synthesis of C8H14O Derivatives: 2-Methylcyclooctanone

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. The synthesis of 2-methylcyclooctanone from cyclooctanone is a classic example, proceeding through a crucial enolate intermediate. [4][5] Reaction Pathway

The synthesis is a two-step process:

-

Enolate Formation : Cyclooctanone is deprotonated at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C). [4]The bulky nature of LDA minimizes nucleophilic attack on the carbonyl carbon, ensuring quantitative enolate formation. [5]2. Alkylation : The resulting lithium enolate, a potent nucleophile, is treated with an electrophile such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to form 2-methylcyclooctanone. [4]

Experimental Protocol: α-Alkylation of Cyclooctanone [4][5]

-

Materials : Cyclooctanone, diisopropylamine, n-butyllithium (n-BuLi), methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous NH₄Cl, saturated brine, diethyl ether, anhydrous MgSO₄, silica gel.

-

Procedure :

-

LDA Preparation : Under an inert atmosphere, cool anhydrous THF in a flame-dried flask to -78 °C. Add diisopropylamine (1.1 eq.), followed by the slow dropwise addition of n-BuLi (1.05 eq.). Stir at -78 °C for 30 minutes.

-

Enolate Formation : To the LDA solution at -78 °C, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours.

-

Alkylation : Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether.

-

Isolation : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

-

Characterization : Confirm the structure and purity of 2-methylcyclooctanone using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

-

Experimental Workflow Diagram

Key Reactions of Cyclooctanone

Cyclooctanone is a versatile building block for synthesizing more complex molecules, including bicyclic systems relevant to natural products and pharmaceuticals. [2] Summary of Key Reactions

| Reaction | Reagents | Product Type | Significance | Reference |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Nine-membered cyclic ester (lactone) | Ring expansion, synthesis of lactones. | [3] |

| Intramolecular Aldol Reaction | Base or Acid | Bicyclic compounds | Forms bridged or fused ring systems. | [2] |

| Enamine Formation | Pyrrolidine, p-TsOH | Enamine | Intermediate for C-C bond formation. | [6] |

| Carbethoxylation | Diethyl carbonate, NaH | β-keto ester (2-carbethoxycyclooctanone) | Intermediate for further functionalization. | [7] |

Reaction Scheme Overview

Relevance in Drug Development

Cyclic ketones and their derivatives are crucial structural motifs in many biologically active molecules. [1][2]The ability to selectively functionalize the cyclooctanone ring allows for the creation of diverse molecular scaffolds. For instance, intramolecular aldol reactions of cyclooctanone derivatives are strategically used to construct the complex, fused ring systems found in many natural products with pharmaceutical relevance. [2]The development of novel synthetic methods and catalysts continues to expand the utility of C8H14O isomers in medicinal chemistry and drug discovery.

References

Methodological & Application

Protocol for the Stereoselective Synthesis of (3Z)-octen-1-ol from 3-Octyn-1-ol

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3Z)-octen-1-ol from 3-octyn-1-ol. The partial hydrogenation of the alkyne to the corresponding cis-alkene is a critical transformation in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. This protocol outlines two effective methods for this conversion: catalytic hydrogenation using Lindlar's catalyst and reduction with P-2 nickel boride (Ni₂B) catalyst. Both methods are known to favor the formation of the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The selective synthesis of (Z)-alkenes from alkynes is a cornerstone of modern organic chemistry. The triple bond of an alkyne can be partially reduced to a double bond, and with the appropriate choice of catalyst, the stereochemical outcome can be controlled to yield the cis or (Z)-isomer. (3Z)-octen-1-ol is a valuable compound, and its synthesis from the readily available this compound is a common synthetic step. This protocol details two reliable methods to achieve this transformation with high stereoselectivity.

The first method employs Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[1][2] This poisoning deactivates the catalyst sufficiently to prevent over-reduction of the initially formed alkene to an alkane.[1] The second method utilizes P-2 nickel boride, a catalyst prepared in situ from nickel(II) acetate and sodium borohydride in ethanol.[3][4] This catalyst is often considered a functional equivalent to Lindlar's catalyst for the synthesis of cis-alkenes.[2]

Reaction Scheme

The overall transformation described in this protocol is the partial hydrogenation of this compound to (3Z)-octen-1-ol.

Caption: General reaction scheme for the synthesis of (3Z)-octen-1-ol.

Data Presentation: Comparison of Catalytic Systems

The selection of the catalytic system is crucial for achieving high yield and selectivity. The following table summarizes typical quantitative data for the partial hydrogenation of a substrate analogous to this compound, 3-hexyn-1-ol, which provides a strong basis for expecting similar performance in the target synthesis.[5]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for (Z)-alkene (%) |

| Lindlar's Catalyst | ~0.1 | Isopropanol | 35 | 0.3 | ~1.5 | >99 | ~98 |

| P-2 Nickel Boride | ~1-5 | Ethanol | 25 | 0.1 (H₂ balloon) | 1-3 | >99 | >95 |